N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(2-methylpropyl)benzenesulfonamide
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Overview
Description
N-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-ISOBUTYLBENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a fluorobenzyl group, dimethyl groups, and an isobutylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-ISOBUTYLBENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then functionalized with a fluorobenzyl group via nucleophilic substitution.
The final step involves the sulfonation of the pyrazole derivative with isobutylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-ISOBUTYLBENZENESULFONAMIDE undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzene ring would yield nitro derivatives, while nucleophilic substitution could result in various substituted pyrazole derivatives.
Scientific Research Applications
N-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-ISOBUTYLBENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-ISOBUTYLBENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
AB-FUBINACA: A synthetic cannabinoid with a similar fluorobenzyl group but different core structure.
ADB-FUBINACA: Another synthetic cannabinoid with structural similarities to AB-FUBINACA.
Uniqueness
N-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-ISOBUTYLBENZENESULFONAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H26FN3O2S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C22H26FN3O2S/c1-15(2)13-18-9-11-20(12-10-18)29(27,28)25-22-16(3)24-26(17(22)4)14-19-7-5-6-8-21(19)23/h5-12,15,25H,13-14H2,1-4H3 |
InChI Key |
KRZYELNGIPYOOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)C)NS(=O)(=O)C3=CC=C(C=C3)CC(C)C |
Origin of Product |
United States |
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